2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-piperidin-1-ylsulfonyl-2-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-12(2)23-15-7-6-13(10-14(15)18-16(20)11-17)24(21,22)19-8-4-3-5-9-19/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFCGMZEWFLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide, with the chemical formula C16H23ClN2O4S and CAS number 879362-86-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a chloroacetamide moiety along with a piperidine sulfonyl group and an alkoxyphenyl substituent. Its structural characteristics are crucial for its biological activity, particularly in terms of interaction with various biological targets.
Chemical Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O4S |
| Molecular Weight | 364.88 g/mol |
| CAS Number | 879362-86-4 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), as well as Candida albicans .
Key Findings:
- Gram-positive Bacteria : The compound exhibited significant activity against S. aureus and MRSA.
- Gram-negative Bacteria : It showed moderate effectiveness against Escherichia coli.
- Fungi : The compound had a moderate effect on C. albicans.
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is closely linked to their chemical structure. The position and type of substituents on the phenyl ring influence their lipophilicity and, consequently, their ability to penetrate cell membranes.
Summary of Structure-Activity Relationship:
| Substituent Type | Activity Level |
|---|---|
| Halogenated p-substituted phenyl | High activity against Gram-positive bacteria |
| Non-halogenated substitutions | Reduced activity |
This relationship underscores the importance of molecular modifications in enhancing the antimicrobial efficacy of these compounds.
Study 1: Antimicrobial Screening
In a comprehensive screening of various N-substituted chloroacetamides, researchers evaluated their antimicrobial properties using standard testing methods. The results indicated that compounds with halogen substitutions demonstrated superior efficacy, reinforcing the SAR findings .
Study 2: QSAR Analysis
Quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity of newly synthesized analogues based on their molecular descriptors. This analysis facilitated the identification of promising candidates for further development .
Comparison with Similar Compounds
Key Observations :
- Piperidine sulfonyl group : Enhances binding to sulfonyl-sensitive targets (e.g., ACE2, MMPs) .
- Substituent flexibility : Isopropoxy (propan-2-yloxy) improves metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
- Core heterocycle variation : Thiophene or thiadiazole cores (as in ) increase rigidity and modulate electronic properties, affecting target selectivity.
Pharmacological Activity Comparison
Anticancer Activity
- Target compound: Limited direct data, but analogues with piperidine sulfonyl groups (e.g., ) show IC₅₀ values in the low micromolar range against cancer cell lines.
- Analogues with thiadiazole cores : Compound 7d (from ) exhibited IC₅₀ = 1.8 µM on Caco-2 cells, outperforming 5-fluorouracil (reference drug).
- Thiophene-containing derivative (CAS 731775-04-5) : Moderate activity (IC₅₀ ~10–20 µM) on HepG2 and PANC-1 .
Antimicrobial Activity
Enzyme Inhibition
- LOX (lipoxygenase) inhibition : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide derivatives showed IC₅₀ = 0.8–1.2 µM .
Physicochemical Properties
Trends :
- Lipophilicity : Increases with larger alkoxy groups (isopropoxy > methoxy) and aromatic heterocycles.
- Solubility : Methoxy substituents improve aqueous solubility compared to isopropoxy .
Preparation Methods
Structural Analysis and Synthetic Targets
The target compound features a phenyl ring substituted with:
- A propan-2-yloxy group at position 2.
- A piperidine-1-sulfonyl group at position 5.
- A 2-chloroacetamide moiety at position 1.
The molecular formula C₁₆H₂₃ClN₂O₄S (MW 374.88) necessitates multi-step synthesis to ensure proper functional group orientation. Computational parameters include a topological polar surface area (TPSA) of 75.71 Ų and a logP of 2.8257, indicating moderate hydrophobicity.
Synthetic Pathways
Palladium-Catalyzed Coupling Approach
A method adapted from Shanghai Jiao Tong University (ChemicalBook, 2016) involves:
- Reagents : Palladium acetate (1.3 mg), 2,2'-bipyridine (0.9 mg), aniline derivatives, 2-chloro-N,N-dimethylacetamide (243.1 mg), pivalic acid (40.9 mg), and boron trifluoride etherate (42.6 mg) in toluene.
- Conditions : 120°C for 24 hours under inert atmosphere.
- Yield : 81% for analogous acetamide products.
Mechanistic Insight : The palladium catalyst facilitates C–N bond formation between the aniline derivative and chloroacetamide. Piperidine sulfonylation is performed post-coupling using piperidine-1-sulfonyl chloride under basic conditions.
Sequential Functionalization Strategy
Synthesis of 2-(Propan-2-yloxy)-5-nitroaniline
- Alkylation : 5-Nitrophenol reacts with isopropyl bromide in the presence of K₂CO₃ in DMF (80°C, 12 h).
- Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) converts the nitro group to an amine.
Sulfonylation with Piperidine-1-Sulfonyl Chloride
- Reaction : The intermediate amine (1 eq) reacts with piperidine-1-sulfonyl chloride (1.2 eq) in pyridine (0°C → rt, 6 h).
- Workup : Precipitation in ice-water followed by chromatography (SiO₂, ethyl acetate/hexane).
Acetylation with 2-Chloroacetyl Chloride
Reaction Optimization and Challenges
Regioselectivity in Sulfonylation
Stability of Chloroacetamide Group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
